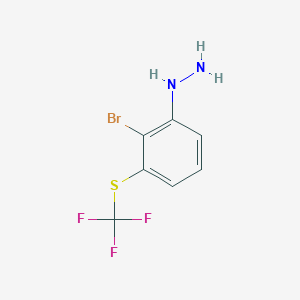
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6BrF3N2S and a molecular weight of 287.1 g/mol This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-bromo-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylhydrazines.
Oxidation Reactions: Products include azo compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its hydrazine moiety is of particular interest in the design of enzyme inhibitors and other biologically active compounds.
Medicine: Potential applications include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry.
Industry: It can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine: Similar structure but lacks the thio group.
1-(2-Bromo-3-(trifluoromethylthio)phenyl)amine: Similar structure but lacks the hydrazine moiety.
1-(2-Bromo-3-(trifluoromethylthio)phenyl)ethanol: Similar structure but contains an alcohol group instead of hydrazine.
Uniqueness
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both the trifluoromethylthio group and the hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6BrF3N2S |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
[2-bromo-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
GMWSJBFNPIJVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


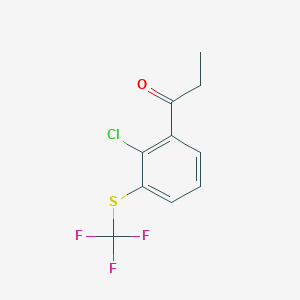

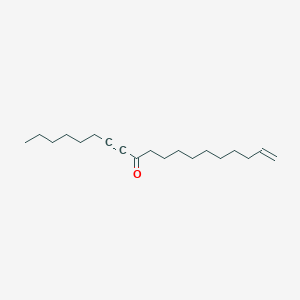
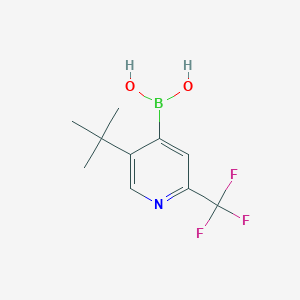
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
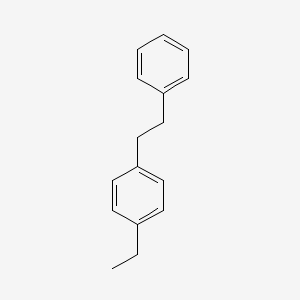
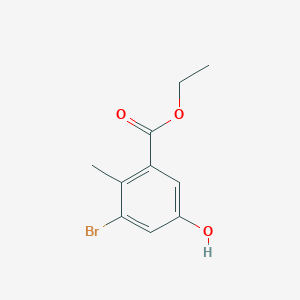


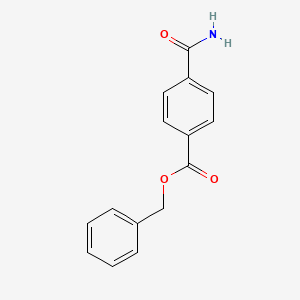
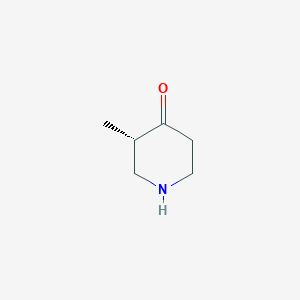


![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)
